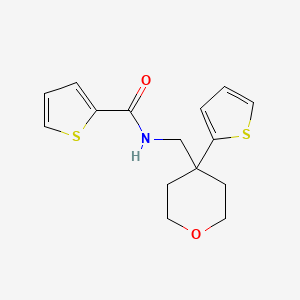
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide, also known as TPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPC belongs to the class of carboxamide compounds and has a molecular formula of C18H20N2O2S2.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
The versatility of thiophene derivatives in heterocyclic synthesis is significant, showcasing a range of reactions to form various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been utilized to synthesize heterocyclic compounds like pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines, indicating the broad utility of thiophene derivatives in constructing complex molecular architectures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Furthermore, the development of new variants of the Migita reaction for carbon−sulfur bond formation highlights the role of thiophene derivatives in the synthesis of pharmaceutical intermediates, such as in the production of an antiasthma drug candidate (Norris & Leeman, 2008).
Green Chemistry Applications
In the realm of green chemistry, thiophene derivatives have been employed in the eco-friendly synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology. This approach not only emphasizes the importance of thiophene compounds in constructing heterocyclic structures but also their role in developing sustainable chemical processes. Some of these compounds demonstrated significant antimicrobial activity, underscoring the potential of thiophene derivatives in medicinal chemistry applications (Sowmya et al., 2018).
Advanced Material Synthesis
Thiophene-based compounds are also pivotal in the synthesis of materials with potential applications in electronics and photonics. The synthesis and characterization of pyrazole derivatives containing thiophene groups have been explored, with studies on their crystal structure, Hirshfeld surface analysis, and non-linear optical properties. These compounds are of interest for their potential applications in the development of novel materials with specific optical and electronic properties (Kumara et al., 2018).
Computational Chemistry Insights
The role of thiophene derivatives extends into the domain of computational chemistry, where studies on functionalized thiophene-based pyrazole amides reveal insights into their structural features and nonlinear optical properties. This research illustrates the importance of thiophene compounds in the design of materials with desirable electronic and optical characteristics, leveraging computational tools for the prediction and optimization of these properties (Kanwal et al., 2022).
Eigenschaften
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(12-3-1-9-19-12)16-11-15(5-7-18-8-6-15)13-4-2-10-20-13/h1-4,9-10H,5-8,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIODMJCMXOOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2960750.png)
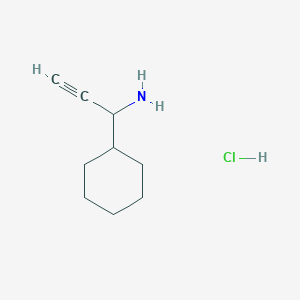
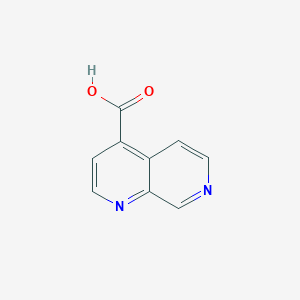
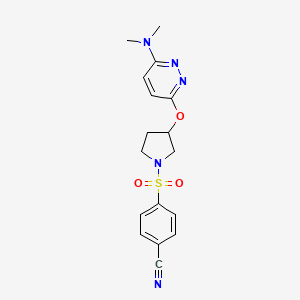
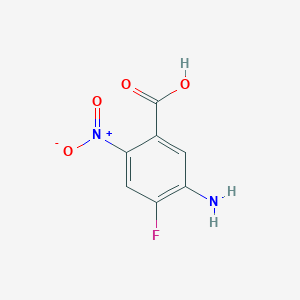
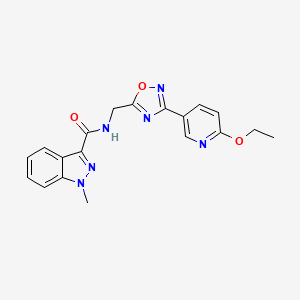
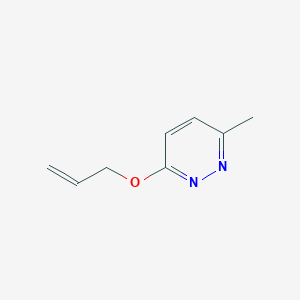
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)
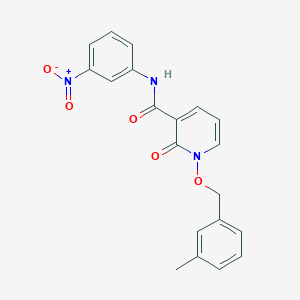
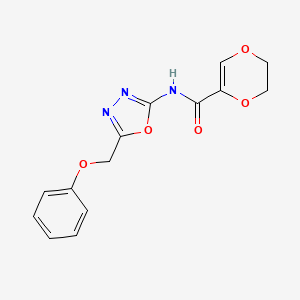
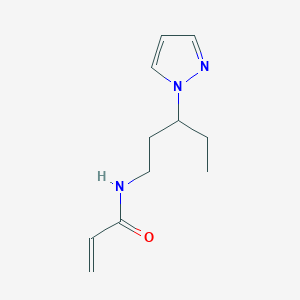
![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)
![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)
![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)